Cas no 66297-69-6 (2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)

2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid 化学的及び物理的性質
名前と識別子
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- {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- {[4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]THIO}ACETIC ACID
- 2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- [4-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
- AC1Q76DI
- AG-G-49961
- CTK5C4089
- EN300-26328
- T5706042
- 2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid
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- MDL: MFCD08691293
- インチ: InChI=1S/C10H8ClN3O2S/c11-7-2-1-3-8(4-7)14-6-12-13-10(14)17-5-9(15)16/h1-4,6H,5H2,(H,15,16)
- InChIKey: PAHLYSDTLRDXMN-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)N2C=NN=C2SCC(=O)O)Cl
計算された属性
- せいみつぶんしりょう: 269.00274
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
じっけんとくせい
- 密度みつど: 1.539
- ふってん: 519.741°C at 760 mmHg
- フラッシュポイント: 268.13°C
- 屈折率: 1.7
- PSA: 68.01
2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26328-1.0g |
2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 98% | 1.0g |
$159.0 | 2023-02-14 | |
Enamine | EN300-26328-2.5g |
2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 98% | 2.5g |
$314.0 | 2023-09-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-1g |
2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 97% | 1g |
¥4001.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-2.5g |
2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 97% | 2.5g |
¥7912.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-10g |
2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 97% | 10g |
¥14860.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314066-50mg |
2-{[4-(3-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 97% | 50mg |
¥926.00 | 2024-05-04 | |
Enamine | EN300-26328-0.05g |
2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 98% | 0.05g |
$37.0 | 2023-09-14 | |
TRC | C614115-50mg |
2-{[4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid |
66297-69-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
TRC | C614115-500mg |
2-{[4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid |
66297-69-6 | 500mg |
$ 320.00 | 2022-06-06 | ||
Enamine | EN300-26328-0.25g |
2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
66297-69-6 | 98% | 0.25g |
$79.0 | 2023-09-14 |
2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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2. Back matter
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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10. Back matter
2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acidに関する追加情報
Compound CAS No 66297-69-6: 2-{4-(3-Chlorophenyl)-4H-1,2,4-Triazol-3-Ylsulfanyl}Acetic Acid
The compound with CAS No 66297-69-6, known as 2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structure and potential applications in drug development and agricultural chemistry. The molecule consists of a triazole ring system substituted with a chlorophenyl group and an acetic acid moiety, making it a versatile compound for various chemical modifications and biological assays.
Recent studies have highlighted the biological activity of this compound, particularly its potential as an antimicrobial agent. Researchers have explored its ability to inhibit the growth of pathogenic bacteria and fungi, which is crucial in the context of rising antibiotic resistance. The triazole ring is known for its ability to coordinate with metal ions, which could enhance its bioactivity and make it a promising candidate for metalloenzyme inhibitors.
The synthesis of 2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid involves a multi-step process that includes the formation of the triazole ring followed by sulfanylation and carboxylation. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields, which is a testament to the efficiency of modern synthetic techniques.
In terms of pharmacokinetics, this compound has shown moderate absorption rates in preclinical models, suggesting its potential for oral administration. However, further studies are required to optimize its bioavailability and minimize potential side effects. The presence of the chlorophenyl group may influence its pharmacokinetic profile by affecting its solubility and permeability across biological membranes.
Recent advancements in computational chemistry have enabled researchers to model the interaction of this compound with various biological targets. Molecular docking studies have revealed that the triazole moiety can interact with key residues in enzyme active sites, potentially leading to enzyme inhibition. These findings underscore the importance of rational drug design in leveraging the structural features of such compounds for therapeutic applications.
The environmental impact of CAS No 66297-69-6 is another area of interest. Studies on its degradation pathways under environmental conditions suggest that it is relatively stable but can undergo hydrolysis under specific pH conditions. This information is critical for assessing its potential risks to aquatic ecosystems and guiding regulatory decisions on its use.
In conclusion, 2-{4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-Ylsulfanyl}Acetic Acid (CAS No 66297-69-6) represents a valuable compound with diverse applications in chemistry and biology. Its unique structure, coupled with recent research findings on its bioactivity and pharmacokinetics, positions it as a promising candidate for further exploration in drug discovery and agricultural applications.
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